3-Methyliminopentan-2-one
Description
3-Methyliminopentan-2-one is a ketone derivative characterized by an imino group (=NH) substituted with a methyl group at the third carbon of the pentan-2-one backbone. Its IUPAC name indicates a five-carbon chain with a ketone at position 2 and a methylimino substituent (=N-CH₃) at position 3.
Properties
CAS No. |
106174-82-7 |
|---|---|
Molecular Formula |
C6H11NO |
Molecular Weight |
113.16 g/mol |
IUPAC Name |
3-methyliminopentan-2-one |
InChI |
InChI=1S/C6H11NO/c1-4-6(7-3)5(2)8/h4H2,1-3H3 |
InChI Key |
GFVREYDIPLZFFO-UHFFFAOYSA-N |
SMILES |
CCC(=NC)C(=O)C |
Canonical SMILES |
CCC(=NC)C(=O)C |
Synonyms |
2-Pentanone, 3-(methylimino)- (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize 3-Methyliminopentan-2-one, we compare it with structurally related compounds from authoritative sources (Table 1). Key differences in molecular composition, functional groups, and applications are highlighted.
Table 1: Comparative Analysis of this compound and Analogous Compounds
Structural and Functional Differences
- This compound vs. 1-(Dimethylamino)-2-methylpentan-3-one: The latter replaces the imino group with a dimethylamino (-N(CH₃)₂) moiety, increasing steric bulk and altering electronic properties. The dimethylamino group enhances solubility in polar solvents compared to the imino group, which may form hydrogen bonds more readily .
- This compound vs. 3-(3,4-Dimethoxyphenyl)pentan-2-one: The dimethoxyphenyl substituent in the latter introduces aromaticity and electron-donating methoxy groups, which could enhance UV absorption or catalytic activity in synthetic pathways. This contrasts with the aliphatic imino group in this compound, which may prioritize reactivity in nucleophilic additions .
- This compound vs. Methyl 3-aminocyclopentanecarboxylate: The cyclopentane ring and ester group in the latter confer rigidity and hydrolytic stability, whereas this compound’s linear structure and ketone-imino system may favor dynamic reactivity, such as tautomerism or Schiff base formation .
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